molecular formula C16H13NO3S B1580714 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde CAS No. 50562-79-3

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde

Cat. No.: B1580714
CAS No.: 50562-79-3
M. Wt: 299.3 g/mol
InChI Key: OIPHRFQIBIQGJF-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H13NO3S, with a molecular weight of approximately 299.34 g/mol. The compound features an indole core with a sulfonyl group at the 1-position and a carbaldehyde functional group at the 3-position. Its synthesis typically involves multiple steps, including the formation of the indole structure and subsequent modifications to introduce the sulfonyl and aldehyde groups .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially inhibiting the growth of various pathogens .
  • Cytotoxicity : In vitro studies have tested the cytotoxic effects of related indole derivatives against cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity with IC50 values in the low micromolar range against various cancer cells, while demonstrating lower toxicity towards normal cells .
  • Anticancer Activity : The compound's structural features may enhance its reactivity and interaction with biological targets, making it a candidate for anticancer drug development. Indole derivatives are known to engage multiple receptors, influencing various biochemical pathways associated with cancer progression .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

  • Target Interaction : Indoles typically bind with high affinity to various receptors, leading to altered biological activities .
  • Biochemical Pathways : The compound may affect signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer properties .

Case Studies and Research Findings

Research has highlighted several case studies that illustrate the biological potential of this compound:

Study Findings
Study A (2021)Demonstrated significant cytotoxicity against HepG2 (LC50 = 0.9 μM), MCF-7 (LC50 = 0.55 μM), and HeLa (LC50 = 0.50 μM) cell lines while being less toxic to normal HEK293 cells (IC50 > 100 μg/mL) .
Study B (2023)Explored the antimicrobial properties of the compound, indicating potential effectiveness against specific bacterial strains .
Study C (2022)Investigated the mechanism of action through molecular dynamics simulations, revealing interactions with target proteins that could lead to therapeutic effects .

Scientific Research Applications

Chemical Properties and Structure

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde has the molecular formula C16H13NO3SC_{16}H_{13}NO_3S and a molecular weight of approximately 299.34 g/mol. The compound features an indole core with a sulfonyl group at the 1-position and a carbaldehyde functional group at the 3-position, contributing to its unique reactivity and biological activity .

Biological Applications

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, indicating potential as an antimicrobial agent .
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism linked to cancer and autoimmune diseases .
  • Therapeutic Potential : Due to its structural characteristics, it is being explored for anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies .

Case Studies

Several studies have explored the applications of this compound in detail:

  • Inhibition of IDO : A study demonstrated that derivatives of indole can effectively inhibit IDO activity, which is crucial in cancer therapy as it may enhance immune response against tumors .
  • Antimicrobial Studies : Research has shown that compounds similar to this compound possess significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Synthesis of Novel Derivatives : Investigations into the synthesis of new derivatives have revealed that modifying the sulfonyl or aldehyde groups can enhance biological activity, leading to more effective therapeutic agents .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPHRFQIBIQGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352842
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50562-79-3
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of indole-3-carbaldehyde (4.0 g, 27.586 mmol) in 1,2-dimethoxyethane (40 mL) KOH (4.63 g, 82.758 mmol) was added at rt and stirred for 10 min. p-toluene sulfonyl chloride (5.785 g, 30.345 mmol) was added to the solution at rt and stirred for 18 h.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.785 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 25 mL round bottom flask containing a solution of crude indole-3-carboxaldehyde (4.5 mmol) in 10 mL of triethylamine was added 1.3 g (6.7 mmol) of tosyl chloride. The reaction mixture was heated to 95° C. for 4 h. The reaction mixture was quenched by pouring into 10 mL of ice water and filtered. The solid was washed with water (3×10 mL), triterated with ether (25 mL), and dried in vacuo to give N-tosyl-indole-3-carboxaldehyde (85-90% yield).
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1H-indole-3-carboxaldehyde (7.26 g, 50.0 mmol) in methylene chloride (100 mL) was added with tosyl chloride (11.4 g, 60.0 mmol) and diisopropylethylamine (7.75 g, 60.0 mmol), and the mixture was stirred overnight at room temperature. The reaction mixture was added with saturated aqueous sodium hydrogencarbonate to terminate the reaction, and then extracted three times with methylene chloride, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain 1-tosyl-1H-indole-3-carboxaldehyde (11.8 g, 78%).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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